molecular formula C6H6INO3S B14823897 2-Hydroxy-3-iodobenzenesulfonamide

2-Hydroxy-3-iodobenzenesulfonamide

Cat. No.: B14823897
M. Wt: 299.09 g/mol
InChI Key: XHKDRTHVGSMSIY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodobenzenesulfonamide is an organoiodine sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 2, an iodine atom at position 3, and a sulfonamide (-SO₂NH₂) functional group. This compound belongs to the sulfonamide class, which has historically been significant in medicinal chemistry due to their antibacterial properties . The hydroxyl group may contribute to hydrogen bonding, affecting solubility and crystallinity.

Properties

Molecular Formula

C6H6INO3S

Molecular Weight

299.09 g/mol

IUPAC Name

2-hydroxy-3-iodobenzenesulfonamide

InChI

InChI=1S/C6H6INO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

XHKDRTHVGSMSIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE typically involves the iodination of 2-hydroxybenzenesulfonamide. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Iodobenzenesulfonamido)acetic Acid

  • Structure : Features a 2-iodobenzenesulfonamide moiety linked to an acetic acid group.
  • Key Differences: Substituent Positions: Iodine is at position 2 (vs. 3 in the target compound), altering electronic effects on the aromatic ring.
  • Research Findings: Crystallizes in a monoclinic system with a stable structure (mean C–C bond length: 0.005 Å, R factor: 0.030), suggesting strong intermolecular interactions . The sulfonamide-acetic acid hybrid may serve as a precursor for bioactive molecules, leveraging both sulfa drug and carboxylic acid functionalities.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

  • Structure : A naphthalene derivative with hydroxyl and sulfonate groups at positions 7, 1, and 3.
  • Key Differences :
    • Aromatic System: Naphthalene core (vs. benzene) increases molecular rigidity and conjugation.
    • Ionic Nature: Dipotassium sulfonate groups confer high water solubility, unlike the neutral sulfonamide group in the target compound.
  • Applications : Primarily used in industrial settings (e.g., dyes, surfactants) rather than medicinal chemistry due to its ionic character .

Fluorinated Benzenesulfonamides (e.g., 3-Fluoro-2-iodobenzenesulfonamide)

  • Structure : Contains fluorine at position 3 and iodine at position 2 on the benzene ring.
  • Key Differences :
    • Halogen Effects: Fluorine’s high electronegativity alters electronic distribution, while iodine’s larger atomic size impacts steric interactions.
    • Bioactivity: Fluorinated analogs are often explored for enhanced metabolic stability and target binding in drug design .

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

  • Structure : A diphenyl-substituted hydroxyacetic acid.
  • Key Differences :
    • Functional Groups: Carboxylic acid (pKa ~3) vs. sulfonamide (pKa ~10), leading to differing acidity and salt-formation tendencies.
    • Applications: Used in organic synthesis (e.g., benzilate esters) rather than as a therapeutic agent .

Comparative Analysis and Data Table

Compound Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
2-Hydroxy-3-iodobenzenesulfonamide C₆H₆INO₃S 2-OH, 3-I, -SO₂NH₂ Potential antibacterial agent; moderate solubility due to -OH and -SO₂NH₂
2-(2-Iodobenzenesulfonamido)acetic acid C₈H₈INO₄S 2-I, -SO₂NHCH₂COOH Stable crystal structure; hybrid drug candidate
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 7-OH, 1,3-SO₃K High water solubility; industrial applications
3-Fluoro-2-iodobenzenesulfonamide C₆H₅FINO₂S 3-F, 2-I, -SO₂NH₂ Enhanced metabolic stability; radiopharmaceutical potential
2,2-Diphenyl-2-hydroxyacetic acid C₁₄H₁₂O₃ 2-OH, 2,2-diphenyl, -COOH Organic synthesis intermediate; forms stable salts

Research Findings and Implications

  • Electronic and Steric Effects : The iodine atom in 2-hydroxy-3-iodobenzenesulfonamide may hinder enzymatic degradation compared to smaller halogens (e.g., fluorine), prolonging biological activity .
  • Crystallinity : Sulfonamides like 2-(2-iodobenzenesulfonamido)acetic acid exhibit robust crystal packing due to hydrogen bonding, a trait likely shared by the target compound .
  • Solubility Trade-offs : While ionic compounds (e.g., dipotassium sulfonates) excel in aqueous solubility, neutral sulfonamides balance solubility and membrane permeability, making them preferable for drug delivery.

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